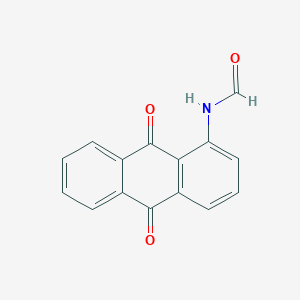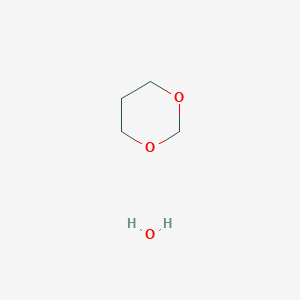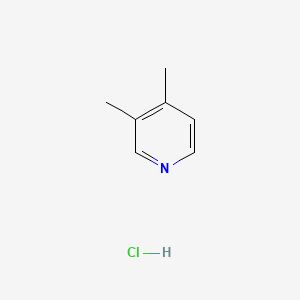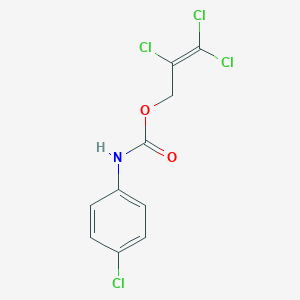
2,3,3-Trichloroprop-2-en-1-yl (4-chlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3-Trichloroprop-2-en-1-yl (4-chlorophenyl)carbamate is a chemical compound known for its diverse applications in various fields It is a carbamate ester, which means it contains a carbamate group (–NHCOO–) linked to a phenyl ring substituted with chlorine atoms
Métodos De Preparación
The synthesis of 2,3,3-Trichloroprop-2-en-1-yl (4-chlorophenyl)carbamate typically involves the reaction of 2,3,3-trichloroprop-2-en-1-ol with 4-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate ester. Industrial production methods may involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity.
Análisis De Reacciones Químicas
2,3,3-Trichloroprop-2-en-1-yl (4-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines or other derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3,3-Trichloroprop-2-en-1-yl (4-chlorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce carbamate groups into molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, such as pesticides and herbicides, due to its ability to inhibit certain biological pathways in pests.
Mecanismo De Acción
The mechanism of action of 2,3,3-Trichloroprop-2-en-1-yl (4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming stable carbamoyl-enzyme complexes, thereby blocking the enzyme’s activity. This inhibition can affect various biological pathways, depending on the enzyme targeted. The compound’s molecular structure allows it to interact with specific receptors or active sites, leading to its observed effects.
Comparación Con Compuestos Similares
2,3,3-Trichloroprop-2-en-1-yl (4-chlorophenyl)carbamate can be compared with other carbamate esters, such as:
Pyraclostrobin: A fungicide with a similar carbamate ester structure but different substituents, used to control plant pathogens.
2,3,3-Trichloroprop-2-en-1-yl (2-chlorophenyl)carbamate: A closely related compound with a different position of the chlorine atom on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
Número CAS |
50643-30-6 |
|---|---|
Fórmula molecular |
C10H7Cl4NO2 |
Peso molecular |
315.0 g/mol |
Nombre IUPAC |
2,3,3-trichloroprop-2-enyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C10H7Cl4NO2/c11-6-1-3-7(4-2-6)15-10(16)17-5-8(12)9(13)14/h1-4H,5H2,(H,15,16) |
Clave InChI |
ZAGIEQHKJFUVAH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)OCC(=C(Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


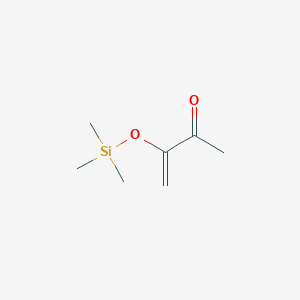
![9-[(6-Hydroxyhexyl)oxy]nonanoic acid](/img/structure/B14667179.png)
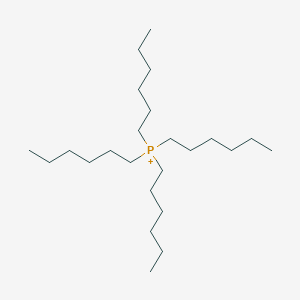
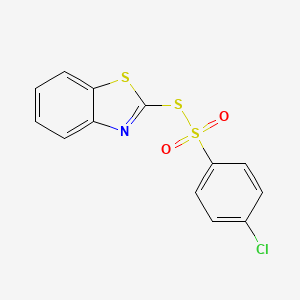
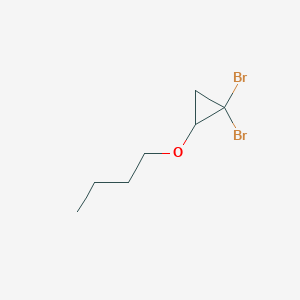
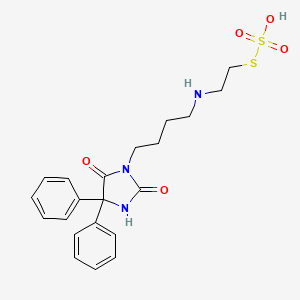
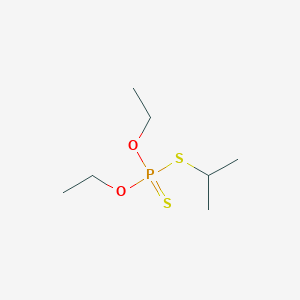
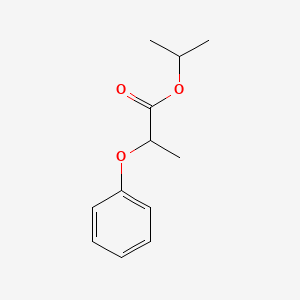
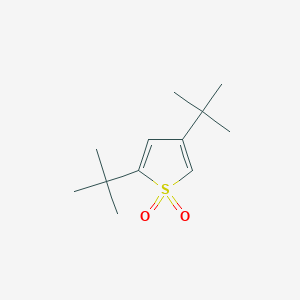
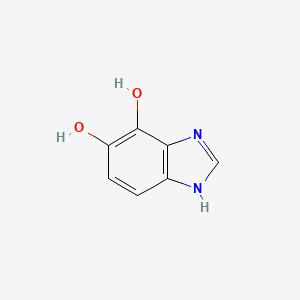
![5-Nitro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14667232.png)
